4-Bromo-2-nitroaniline

Descripción general

Descripción

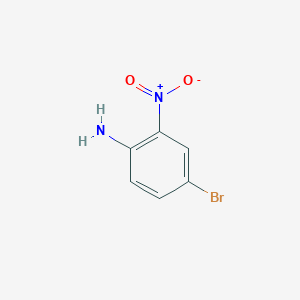

4-Bromo-2-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2. It is characterized by the presence of a bromine atom and a nitro group attached to an aniline ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitroaniline can be synthesized through a multi-step process involving nitration and bromination. The typical synthetic route includes:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline.

Bromination: Aniline is then brominated to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and nitric acid under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 4-Bromo-2-aminobenzene.

Substitution: Various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Dyes and Pigments

Key Role in Azo Dye Synthesis

4-Bromo-2-nitroaniline serves as a crucial intermediate in the synthesis of azo dyes, which are widely used in textiles and printing due to their vibrant colors and stability. The ability to produce a range of colors makes it valuable in the dye industry .

| Application Area | Description |

|---|---|

| Dye Production | Used as an intermediate in azo dye synthesis, enhancing color vibrancy. |

| Color Stability | Contributes to the durability of dyes under various conditions. |

Pharmaceuticals

Development of Therapeutic Agents

In pharmaceutical research, this compound is investigated for its potential in developing anti-inflammatory and analgesic agents. Its structural properties allow it to act as a pharmacophore in medicinal chemistry, leading to the creation of compounds with therapeutic benefits .

| Application Area | Description |

|---|---|

| Anti-inflammatory Agents | Potential use in the formulation of drugs targeting inflammation. |

| Analgesics | Investigated for pain relief properties. |

Analytical Chemistry

Reagent for Detection and Quantification

This compound is utilized as a reagent in various analytical methods, aiding in the detection and quantification of metals and organic compounds. Its effectiveness enhances laboratory efficiency and accuracy in chemical analysis .

| Application Area | Description |

|---|---|

| Metal Detection | Used to identify and quantify metal ions in samples. |

| Organic Compound Analysis | Assists in analyzing complex organic mixtures. |

Organic Chemistry Research

Facilitating Organic Synthesis

In organic synthesis, this compound is valuable for developing new compounds and studying reaction mechanisms. Researchers utilize it to explore various synthetic pathways and reaction conditions, contributing to advancements in organic chemistry .

| Application Area | Description |

|---|---|

| Synthesis Pathways | Aids in exploring new synthetic routes for complex molecules. |

| Reaction Mechanisms | Helps elucidate mechanisms of chemical reactions. |

Material Science

Specialty Materials Development

The unique properties of this compound make it suitable for formulating specialty materials, including polymers and coatings that require specific thermal and chemical resistance. Its application in material science is growing due to the demand for high-performance materials .

| Application Area | Description |

|---|---|

| Polymer Formulation | Used in creating polymers with enhanced properties. |

| Coatings Development | Contributes to coatings that withstand harsh conditions. |

Case Study 1: Nonlinear Optical Properties

A study highlighted the growth of single crystals of this compound using solvent evaporation techniques, demonstrating its potential as a nonlinear optical (NLO) material with high second harmonic generation (SHG) conversion efficiency—1.2 times that of urea . This property is significant for applications in photonics.

Case Study 2: Anticancer Activity

Research involving platinum(II) complexes derived from nitroanilines indicated that derivatives like this compound could exhibit anticancer properties, suggesting its potential role in cancer therapeutics.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .

Comparación Con Compuestos Similares

- 2-Bromo-4-nitroaniline

- 4-Chloro-2-nitroaniline

- 4-Methyl-2-nitroaniline

Comparison: 4-Bromo-2-nitroaniline is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic pathways and industrial processes .

Actividad Biológica

4-Bromo-2-nitroaniline is an organic compound with significant biological activity, particularly in the fields of antibacterial and antioxidant research. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom and a nitro group attached to an aniline structure. The synthesis of this compound typically involves multi-step processes due to the reactivity of the aniline moiety. One common method includes the bromination of 2-nitroaniline, followed by purification steps to yield this compound in good yields .

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The compound showed significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| B. subtilis | 18 | 100 |

The results suggest that the presence of both bromine and nitro groups enhances the compound's ability to disrupt bacterial cell walls or metabolic processes.

Antioxidant Activity

In addition to its antibacterial properties, this compound has been evaluated for its antioxidant activity. The compound was tested using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and H2O2 scavenging methods. Results indicated that it possesses a moderate antioxidant capacity, which may be attributed to the electron-withdrawing effects of the nitro group that stabilize free radicals .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45.3 |

| H2O2 Scavenging | 38.7 |

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to or derived from this compound:

- Antimicrobial Studies : In a comparative study involving various substituted anilines, it was found that compounds with para-substituted groups like bromine exhibited superior antibacterial activity compared to their ortho-substituted counterparts .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the positioning of substituents on the aniline ring significantly affects both antibacterial and antioxidant activities. The presence of electron-withdrawing groups at specific positions enhances these activities due to increased electron deficiency, which facilitates interactions with biological targets .

- Potential for Drug Development : Given its biological profile, there is ongoing interest in exploring this compound as a lead compound for developing new antimicrobial agents. Researchers are investigating modifications to its structure to improve efficacy and reduce toxicity .

Propiedades

IUPAC Name |

4-bromo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWBZRBJSPWUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061248 | |

| Record name | 4-Bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-51-4 | |

| Record name | 4-Bromo-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-bromo-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of intermolecular interactions can 4-bromo-2-nitroaniline engage in?

A: this compound can engage in various intermolecular interactions, including Br...π, Br...O, Br...Br and C-H...Br interactions. [] The specific interaction observed depends on the position of the amino group, which influences the electron density distribution within the molecule. []

Q2: How does the position of the amino group in this compound affect its interactions?

A: The position of the amino group in this compound influences the electron density distribution, which in turn affects the nature of interactions the bromine substituent can form. [] This has been studied in comparison to meta-bromonitrobenzene and other derivatives. [] For example, this compound exhibits Br...O interactions while 2-bromo-4-nitroaniline displays C-H...Br interactions. []

Q3: What techniques are useful for studying the interactions of this compound?

A3: Researchers utilize several techniques to analyze the interactions of this compound, including:

- Hirshfeld surface analysis (HS): Provides a visual representation of intermolecular interactions and their relative strengths. []

- Reduced Density Gradient NonCovalent Interaction (RDG NCI) plots: Offer insights into the type, strength, and directionality of non-covalent interactions. []

- Electrostatic potential surfaces (EPS): Illustrate the charge distribution within the molecule, helping to explain the observed interactions. []

- σ-hole potential analysis: Helps predict the electrophilic or nucleophilic character of the bromine atom and its potential for interactions. []

Q4: Has this compound been studied in the context of any specific material systems?

A: Yes, this compound has been investigated as a component in a monotectic system with urea, serving as an organic analog for nonmetal-nonmetal systems. [] This research focused on phase equilibria, crystallization, and thermal and microstructural properties. [, ] Additionally, the thermal conductivity of this urea-4-bromo-2-nitroaniline system has been studied over a range of temperatures. []

Q5: What spectroscopic data is available for this compound?

A: While the provided abstracts do not detail specific spectroscopic data, research on this compound includes investigations into its molecular structure and spectroscopic properties alongside theoretical calculations. [] This suggests that various spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have likely been employed to characterize the compound.

Q6: Are there established synthetic routes for this compound?

A: Yes, there are established methods for synthesizing this compound. One approach involves a multistep synthesis. [] Another method utilizes the hydrogenation of this compound catalyzed by Urushibara nickel or the alkaline hydrolysis of N,N'-(4-bromo-1,2-phenylene)bisacetamide, derived from the bromination of 1,2-phenylenediamine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.